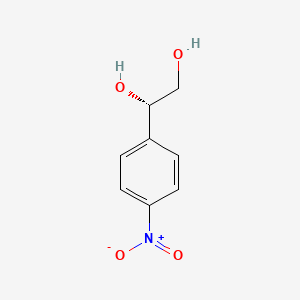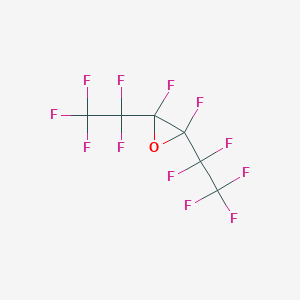
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(p-chlorophenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(p-chlorophenylsulfonyl)- is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of an oxabicycloheptane core, which is a seven-membered ring containing an oxygen atom. The compound also features a dicarboximide group and a p-chlorophenylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(p-chlorophenylsulfonyl)- typically involves multiple steps. One common method starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans-and cis-cyclohexane-1,4-diol . The cis-cyclohexane-1,4-diol can then be isomerized into the desired oxabicycloheptane structure. Further functionalization with dicarboximide and p-chlorophenylsulfonyl groups is achieved through specific reaction conditions involving reagents such as sulfonyl chlorides and amines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(p-chlorophenylsulfonyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(p-chlorophenylsulfonyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(p-chlorophenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid: A related compound with similar bicyclic structure but different functional groups.
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride: Another similar compound used in organic synthesis and as an intermediate in various chemical reactions.
Uniqueness
The uniqueness of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(p-chlorophenylsulfonyl)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
| 73806-11-8 | |
Fórmula molecular |
C14H12ClNO5S |
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfonyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H12ClNO5S/c15-7-1-3-8(4-2-7)22(19,20)16-13(17)11-9-5-6-10(21-9)12(11)14(16)18/h1-4,9-12H,5-6H2 |
Clave InChI |
GLCUEJOPONMHFP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C(C1O2)C(=O)N(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
